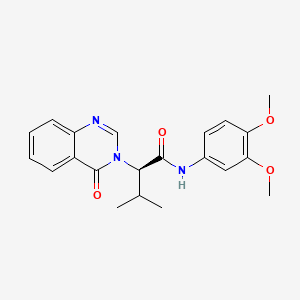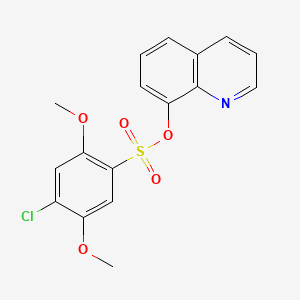![molecular formula C20H17N3O5S B13370947 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13370947.png)
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole is a complex organic compound that features a unique combination of benzodioxole, methoxyphenoxy, thiazole, and triazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzodioxole and methoxyphenoxy derivatives. These intermediates are then subjected to cyclization reactions to form the thiazole and triazole rings. The final step involves the coupling of these rings to form the target compound. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the cyclization and coupling processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature control, and reaction times are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine:
Uniqueness
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its combination of benzodioxole, methoxyphenoxy, thiazole, and triazole moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H17N3O5S |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yloxymethyl)-6-[(2-methoxyphenoxy)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C20H17N3O5S/c1-24-15-4-2-3-5-16(15)26-10-14-9-23-19(21-22-20(23)29-14)11-25-13-6-7-17-18(8-13)28-12-27-17/h2-9H,10-12H2,1H3 |
InChI-Schlüssel |
KDTWCWSYQQYTFQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCC2=CN3C(=NN=C3S2)COC4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B13370867.png)

![3-Cyclohexyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370897.png)
![4-{[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13370903.png)
![8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13370923.png)
![1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B13370929.png)
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13370931.png)
![N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine](/img/structure/B13370932.png)

![N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine](/img/structure/B13370939.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B13370944.png)
![3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370954.png)
![6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370962.png)
